2,4-dichloro-N,3-dimethylaniline hydrochloride
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Overview
Description
2,4-dichloro-N,3-dimethylaniline hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique properties. It is an organic compound with a molecular structure that includes two chlorine atoms and a dimethylamino group attached to an aniline ring. This compound is often used in research and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N,3-dimethylaniline hydrochloride typically involves multiple steps. One common method includes the nitration of 2,4-dichlorotoluene followed by reduction to form the corresponding amine. The reaction conditions often involve the use of concentrated acids and reducing agents such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for yield and efficiency, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N,3-dimethylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst is frequently used.
Substitution: Reagents such as sodium hydroxide or other strong bases are used to facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted anilines, nitroso compounds, and nitro compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-dichloro-N,3-dimethylaniline hydrochloride is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a precursor for biologically active compounds.
Medicine: Research into its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-dichloro-N,3-dimethylaniline hydrochloride involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, depending on its structural modifications. The pathways involved often include the inhibition of enzyme activity through binding to active sites or altering the enzyme’s conformation .
Comparison with Similar Compounds
Similar Compounds
2,4-dichloroaniline: Similar in structure but lacks the dimethylamino group.
N,N-dimethylaniline: Contains the dimethylamino group but lacks the chlorine atoms.
4-chloro-N,N-dimethylaniline: Contains one chlorine atom and a dimethylamino group.
Uniqueness
2,4-dichloro-N,3-dimethylaniline hydrochloride is unique due to the presence of both chlorine atoms and the dimethylamino group, which confer distinct reactivity and properties. This combination allows it to participate in a broader range of chemical reactions and makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
2763756-53-0 |
---|---|
Molecular Formula |
C8H10Cl3N |
Molecular Weight |
226.5 |
Purity |
95 |
Origin of Product |
United States |
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